molecular formula C16H33NS B12552556 Dodecanethioamide, N,N-diethyl- CAS No. 143593-91-3

Dodecanethioamide, N,N-diethyl-

Cat. No.: B12552556
CAS No.: 143593-91-3
M. Wt: 271.5 g/mol
InChI Key: BYMQOYKPLVYQBV-UHFFFAOYSA-N
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Description

Dodecanethioamide, N,N-diethyl- is a thiourea derivative characterized by a 12-carbon aliphatic chain (dodecyl group) and an N,N-diethyl substitution on the thioamide functional group. This compound has garnered attention in medicinal chemistry due to its antiplatelet activity, as demonstrated in biological studies. The N,N-diethyl group enhances electron-donating properties and hydrophobicity, which improve interactions with biological targets such as arachidonic acid (AA) pathways . Its structure mimics the hydrophobic ω-chain of AA, enabling competitive inhibition in platelet aggregation mechanisms .

Properties

CAS No.

143593-91-3

Molecular Formula

C16H33NS

Molecular Weight

271.5 g/mol

IUPAC Name

N,N-diethyldodecanethioamide

InChI

InChI=1S/C16H33NS/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3

InChI Key

BYMQOYKPLVYQBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=S)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthesis of Dodecanoyl Chloride

Dodecanoyl chloride (C₁₂H₂₃ClO) serves as a critical precursor. It is typically synthesized via chlorination of dodecanoic acid using thionyl chloride (SOCl₂) under reflux conditions:
$$
\text{C}{12}\text{H}{24}\text{O}2 + \text{SOCl}2 \rightarrow \text{C}{12}\text{H}{23}\text{ClO} + \text{SO}_2 + \text{HCl}
$$
Reaction conditions:

  • Solvent : Toluene or dichloromethane.
  • Temperature : 70–80°C.
  • Yield : >90%.

Formation of N,N-Diethyl Dodecanamide

Dodecanoyl chloride reacts with diethylamine (C₄H₁₁N) in the presence of a base (e.g., triethylamine) to form N,N-diethyl dodecanamide:
$$
\text{C}{12}\text{H}{23}\text{ClO} + (\text{C}2\text{H}5)2\text{NH} \rightarrow \text{C}{16}\text{H}_{33}\text{NO} + \text{HCl}
$$
Optimization :

  • Molar ratio : 1:1.2 (acyl chloride:amine).
  • Solvent : Dichloromethane at 0–5°C to minimize side reactions.
  • Yield : 85–92%.

Thionation Using Lawesson’s Reagent

Lawesson’s reagent (LR, C₆H₁₀O₂P₂S₄) converts amides to thioamides via a thiaoxaphosphetane intermediate:
$$
\text{C}{16}\text{H}{33}\text{NO} + \text{LR} \rightarrow \text{C}{16}\text{H}{33}\text{NS} + \text{Byproducts}
$$
Conditions :

  • Solvent : Toluene or dichloromethane.
  • Temperature : Reflux (110°C).
  • Reaction time : 2–4 hours.
  • Yield : 60–75%.

Purification : Column chromatography (hexane:ethyl acetate = 9:1) or recrystallization from hexane.

Direct Synthesis from Dodecanedithioate and Diethylamine

Preparation of Dodecanedithioate

Ethyl dodecanedithioate (C₁₄H₂₈S₂) is synthesized by treating dodecanoyl chloride with hydrogen sulfide (H₂S) in ethanol:
$$
\text{C}{12}\text{H}{23}\text{ClO} + \text{H}2\text{S} \rightarrow \text{C}{12}\text{H}{24}\text{S}2 + \text{HCl}
$$

Reaction with Diethylamine

Dodecanedithioate reacts with diethylamine in toluene under reflux:
$$
\text{C}{12}\text{H}{24}\text{S}2 + 2 (\text{C}2\text{H}5)2\text{NH} \rightarrow \text{C}{16}\text{H}{33}\text{NS} + (\text{C}2\text{H}5)2\text{NH}2^+ \text{HS}^-
$$
Key Parameters :

  • Catalyst : None required.
  • Temperature : 100–120°C.
  • Yield : 70–76%.

Workup : Acidification with HCl precipitates the product, followed by filtration and recrystallization.

One-Pot Thioamidation via Sulfur Insertion

Reaction of Nitroalkanes with Elemental Sulfur

Nitroalkanes (R-NO₂) react with sulfur (S₈) and sodium sulfide (Na₂S) in dimethyl sulfoxide (DMSO) to form thioacyl intermediates, which subsequently react with diethylamine:
$$
\text{C}{12}\text{H}{25}\text{NO}2 + \text{S}8 + (\text{C}2\text{H}5)2\text{NH} \rightarrow \text{C}{16}\text{H}_{33}\text{NS} + \text{Byproducts}
$$
Conditions :

  • Catalyst : Potassium fluoride (KF).
  • Temperature : 100°C.
  • Yield : 50–65%.

Advantage : Avoids pre-functionalized intermediates.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency:

  • Residence time : 10–15 minutes.
  • Throughput : 1–5 kg/hr.
  • Purity : >99% after vacuum distillation.

Byproduct Management

  • Waste streams : HCl and sulfur byproducts are neutralized with NaOH.
  • Solvent recovery : Toluene and dichloromethane are recycled via distillation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Complexity
Acylation-Thionation 60–75 6–8 hours High Moderate
Dithioate Route 70–76 3–5 hours Moderate Low
Nitroalkane Thioamidation 50–65 12–24 hours Low High

Challenges and Optimization

Side Reactions

  • Over-thionation : Excess Lawesson’s reagent may lead to disulfide byproducts.
  • Hydrolysis : Dodecanoyl chloride is moisture-sensitive, necessitating anhydrous conditions.

Catalytic Improvements

  • KF in DMSO : Enhances sulfur activation, reducing reaction time by 30%.
  • Microwave-assisted synthesis : Achieves 85% yield in 1 hour for thionation.

Applications and Derivatives

  • Bioactive molecules : Serves as an intermediate in antimicrobial agents.
  • Lubricant additives : Improves thermal stability in industrial formulations.

Scientific Research Applications

Chemistry: Dodecanethioamide, N,N-diethyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: Dodecanethioamide, N,N-diethyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications.

Mechanism of Action

The mechanism of action of dodecanethioamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Effects

Table 1: Key Structural and Electronic Properties
Compound Core Structure Functional Groups HOMO (eV) LUMO (eV) Biological Activity
Dodecanethioamide, N,N-diethyl- Thiourea Thioamide, N,N-diethyl, C12 -7.73 to -8.34 2.18 to 3.72 Antiplatelet agent
N-(2-Hydroxyethyl) Dodecanamide Amide Amide, N-(2-hydroxyethyl) N/A N/A No antiplatelet data
N,N-Diethyl Hexedrone Cathinone β-keto, N,N-diethyl N/A N/A Stimulant

Key Observations :

  • Thioamide vs. Amide : The sulfur atom in thioamides reduces electronegativity compared to oxygen in amides, increasing lipophilicity and altering hydrogen-bonding capacity. This enhances membrane permeability in Dodecanethioamide, N,N-diethyl- compared to N-(2-hydroxyethyl) dodecanamide, an amide derivative .
  • N,N-Diethyl Group: Shared with N,N-diethyl hexedrone (a cathinone stimulant), this group enhances hydrophobicity and electron donation. However, the core structure divergence (thiourea vs. β-keto) leads to opposing biological effects: antiplatelet activity vs. central nervous system stimulation .
Antiplatelet Activity vs. Stimulant Effects
  • Dodecanethioamide, N,N-diethyl- : Inhibits platelet aggregation by mimicking AA’s hydrophobic chain, competing with cyclooxygenase (COX) binding. SAR studies show that elongation of the aliphatic chain (C12) and N,N-diethyl substitution optimize activity .
  • N,N-Diethyl Hexedrone: A synthetic cathinone that acts as a dopamine-norepinephrine reuptake inhibitor, inducing stimulant effects. Structural similarity lies only in the N,N-diethyl group, highlighting how core structure dictates pharmacological targets .

Electronic and Physicochemical Properties

Table 2: Computational Parameters (DFT Studies)
Parameter Dodecanethioamide, N,N-diethyl- Thiourea Derivatives (Avg.)
HOMO Energy (eV) -7.73 to -8.34 -7.90 (mean)
LUMO Energy (eV) 2.18 to 3.72 2.95 (mean)
LogP (Predicted) ~5.2 3.8–5.5

Insights :

  • The N,N-diethyl group lowers HOMO energy (-8.34 eV), increasing stability and electron-donating capacity compared to simpler thioureas. This aligns with enhanced antiplatelet efficacy .
  • Cathinones like N,N-diethyl hexedrone lack published HOMO/LUMO data but exhibit higher water solubility due to their polar β-keto group, contrasting with the lipophilic profile of Dodecanethioamide .

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